PA452

Description

Structure

3D Structure

Properties

IUPAC Name |

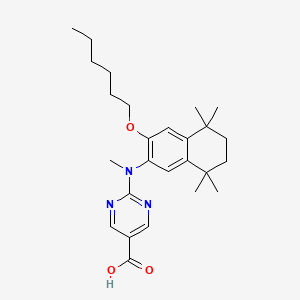

2-[(3-hexoxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-methylamino]pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N3O3/c1-7-8-9-10-13-32-22-15-20-19(25(2,3)11-12-26(20,4)5)14-21(22)29(6)24-27-16-18(17-28-24)23(30)31/h14-17H,7-13H2,1-6H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUUTJCZMGZJDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C2C(=C1)C(CCC2(C)C)(C)C)N(C)C3=NC=C(C=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual Identity of PA452: A Technical Guide for Researchers

An In-depth Examination of a Bacterial Protein and a Synthetic Retinoid X Receptor Antagonist

The designation "PA452" identifies two distinct molecules of significant interest to the scientific community, particularly those in microbiology, pharmacology, and drug development. The first is a putative ATP-binding cassette (ABC) transporter protein in the opportunistic pathogen Pseudomonas aeruginosa. The second is a synthetic organic compound that functions as a potent and specific antagonist of the Retinoid X Receptor (RXR). This technical guide provides a comprehensive overview of the cellular functions, mechanisms of action, and relevant experimental methodologies for both entities, presented in distinct sections to ensure clarity for researchers.

Part 1: The Bacterial Protein PA452 of Pseudomonas aeruginosa

The protein PA452 is a component of the proteome of Pseudomonas aeruginosa, a versatile and medically important Gram-negative bacterium known for its antibiotic resistance and ability to cause opportunistic infections in immunocompromised individuals. Understanding the function of its constituent proteins is crucial for developing novel antimicrobial strategies.

Gene and Protein Profile

The PA452 protein in the reference strain P. aeruginosa PAO1 is identified as a "Probable ATP-binding component of an ABC transporter." ABC transporters are a large and diverse superfamily of proteins that utilize the energy of ATP hydrolysis to transport a wide variety of substrates across cellular membranes.

| Parameter | Information |

| Organism | Pseudomonas aeruginosa (strain PAO1) |

| Gene Name | PA452 |

| Protein Name | Probable ATP-binding component of ABC transporter |

| UniProt ID | Q9I5A9 |

| Length | 258 amino acids |

| Molecular Weight | 28,491 Da |

| Subcellular Localization (predicted) | Cytoplasm |

Predicted Function and Cellular Role

Based on its annotation as an ATP-binding component of an ABC transporter, the primary function of PA452 is likely to be providing the energy for the transport of specific molecules across the bacterial cell membrane. The exact substrate for this transporter is not yet experimentally defined. Given the metabolic diversity of P. aeruginosa, this transporter could be involved in the uptake of nutrients or the efflux of toxic compounds, including antibiotics.

Logical Relationship of PA452 in an ABC Transporter System

Caption: Predicted role of PA452 as the ATP-binding component of an ABC transporter.

Potential as a Drug Target

ABC transporters can contribute to antibiotic resistance by actively pumping drugs out of the bacterial cell. If the PA452-containing transporter is involved in the efflux of clinically relevant antibiotics, it could represent a valuable target for the development of new drugs to combat resistant P. aeruginosa infections.

Experimental Protocols

1.4.1. Subcellular Localization Prediction

The subcellular localization of bacterial proteins can be predicted using various bioinformatic tools. These tools typically analyze the amino acid sequence for the presence of signal peptides, transmembrane domains, and other localization signals.

Caption: Workflow for predicting protein-protein interactions using the STRING database. [1][2][3][4][5]

Part 2: The Synthetic Compound PA452, a Retinoid X Receptor (RXR) Antagonist

PA452 is also the designation for a synthetic organic compound that acts as a specific antagonist of the Retinoid X Receptor (RXR). [6]RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in cell proliferation, differentiation, and metabolism. They can form homodimers or heterodimers with other nuclear receptors.

Mechanism of Action

PA452 functions as a competitive antagonist of RXR. It binds to the ligand-binding pocket of the receptor, preventing the binding of RXR agonists such as 9-cis-retinoic acid. This prevents the conformational changes in the receptor that are necessary for the recruitment of coactivators and the initiation of gene transcription. PA452 has been shown to selectively antagonize RXR in the context of RXR/RAR (Retinoic Acid Receptor) heterodimers. [7][8] Signaling Pathway of RXR and the Action of PA452

Caption: Simplified signaling pathway of RXR and the inhibitory action of the antagonist PA452.

Cellular Functions and Therapeutic Potential

By antagonizing RXR, PA452 can modulate various cellular processes. For instance, it has been shown to inhibit the effect of retinoic acid on the development of T-helper cells (Th1/Th2). [9][10]RXR antagonists are being investigated for their therapeutic potential in a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.

Quantitative Data

The potency of an antagonist is often quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.

| Parameter | Value | Description | Reference |

| pA2 Value | 7.11 | Determined from a Schild plot in the presence of the RXR agonist NEt-TMN. | [7] |

Experimental Protocols

2.4.1. Luciferase Reporter Gene Assay

This cell-based assay is a standard method to quantify the functional activity of nuclear receptor antagonists. It measures the ability of the antagonist to inhibit agonist-induced transcription of a luciferase reporter gene. [11][12][13] Workflow for a Luciferase Reporter Gene Assay

Caption: A generalized workflow for a luciferase reporter gene assay to determine antagonist potency.

2.4.2. Radioligand Binding Assay

This in vitro assay measures the affinity of an antagonist for its receptor by quantifying its ability to compete with a radiolabeled ligand for binding.

Workflow for a Radioligand Binding Assay

Caption: A generalized workflow for a radioligand binding assay to determine antagonist affinity (Ki).

References

- 1. The STRING database in 2023: protein-protein association networks and functional enrichment analyses for any sequenced genome of interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. version11.string-db.org [version11.string-db.org]

- 3. youtube.com [youtube.com]

- 4. The STRING database in 2025: protein networks with directionality of regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. PA452 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. mdpi.com [mdpi.com]

- 8. Creation of Fluorescent RXR Antagonists Based on CBTF-EE and Application to a Fluorescence Polarization Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Retinoid X Receptor Antagonist PA452: Structure and Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

PA452 is a potent and selective antagonist of the Retinoid X Receptor (RXR), a key nuclear receptor involved in a multitude of physiological processes. Its ability to modulate RXR activity has positioned it as a valuable tool in cancer research and for the potential development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of PA452. While a detailed, step-by-step synthesis protocol from primary literature remains elusive, this document outlines a putative synthesis pathway based on established organic chemistry principles and analogous reactions.

Core Compound Identity and Properties

PA452, also known as 2-[[3-(Hexyloxy)-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl]methylamino]-5-pyrimidinecarboxylic acid, is a synthetic organic molecule with a molecular formula of C26H37N3O3 and a molecular weight of 439.59 g/mol .[1][2][3]

Table 1: Physicochemical and Pharmacological Properties of PA452

| Property | Value | Reference |

| IUPAC Name | 2-[[3-(Hexyloxy)-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl]methylamino]-5-pyrimidinecarboxylic acid | [2] |

| CAS Number | 457657-34-0 | [1][2][3] |

| Molecular Formula | C26H37N3O3 | [1][2][3] |

| Molecular Weight | 439.59 | [1][2] |

| Biological Activity | Retinoid X Receptor (RXR) antagonist | [1][2] |

| pA2 Value | 7.11 | [2] |

| Mechanism of Action | Triggers dissociation of RXR tetramers | [2] |

Structure

The chemical structure of PA452 features a tetramethyl-tetrahydronaphthalene core, a pyrimidinecarboxylic acid moiety, and a hexyloxy side chain.

Biological Activity and Mechanism of Action

PA452 functions as a specific antagonist of the Retinoid X Receptor (RXR).[1][2] RXRs are nuclear receptors that form homodimers or heterodimers with other nuclear receptors, thereby regulating gene transcription involved in cellular differentiation, proliferation, and apoptosis.

The antagonistic activity of PA452 is quantified by its pA2 value of 7.11.[2] A key aspect of its mechanism of action is its ability to induce the dissociation of RXR tetramers.[2] In cellular models, particularly in MCF-7 breast cancer cells, PA452 has been demonstrated to attenuate cell proliferation and induce apoptosis, highlighting its potential as an anti-cancer agent.[2]

Putative Synthesis Pathway

References

- 1. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinoid X receptor gamma signaling accelerates CNS remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppressive effects of RXR agonist PA024 on adrenal CYP11B2 expression, aldosterone secretion and blood pressure | PLOS One [journals.plos.org]

PA452 effect on nuclear receptor signaling

The antagonistic activity of PA452 on RXR has been quantified using various in vitro assays. The following table summarizes the key quantitative data reported in the literature.

| Assay Type | Receptor | Ligand/Agonist | Cell Line | PA452 Activity | Reference |

| Reporter Gene Assay | RXRα | NEt-TMN (EC50 = 5.28 nM) | CV-1 | pA2 = 7.11 | |

| in vitro HBV model | RXR | - | Human hepatic stem cells | Concentration-dependent decrease in infection marker |

Further quantitative data such as IC50 and Ki values from competitive binding assays would be found in primary research articles like Takahashi et al., J.Med.Chem., 2002;45:3327.

Impact of PA452 on RXR-Heterodimer Signaling Pathways

RXR forms heterodimers with several other nuclear receptors, and these partnerships are critical for regulating a wide range of physiological processes. By antagonizing RXR, PA452 can indirectly modulate the activity of these heterodimer partners.

RXR-PPAR Signaling

Peroxisome Proliferator-Activated Receptors (PPARs) are key regulators of lipid metabolism and inflammation. The PPAR-RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter of target genes. PA452, by inhibiting RXR, can attenuate the transcriptional activity of PPARs, thereby affecting processes such as fatty acid oxidation and adipogenesis.

RXR-LXR Signaling

Liver X Receptors (LXRs) are critical for cholesterol homeostasis and the regulation of fatty acid metabolism. The LXR-RXR heterodimer binds to LXR Response Elements (LXREs) to control the expression of genes involved in reverse cholesterol transport. PA452 can disrupt this pathway, potentially leading to alterations in lipid profiles.

RXR-FXR Signaling

The Farnesoid X Receptor (FXR) is a key regulator of bile acid synthesis and metabolism. The FXR-RXR heterodimer binds to FXR Response Elements (FXREs) to control genes involved in bile acid homeostasis. By antagonizing RXR, PA452 can interfere with FXR signaling, which has implications for liver function and metabolic diseases.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PA452's effects on nuclear receptor signaling. The following are generalized protocols for key experiments cited in the literature. Specific parameters may vary and should be optimized for the experimental system being used.

Luciferase Reporter Gene Assay

This assay is used to quantify the transcriptional activity of nuclear receptors in response to ligands.

Protocol Steps:

-

Cell Seeding: Plate a suitable cell line (e.g., HEK293T, CV-1) in 96-well plates at an appropriate density.

-

Transfection: Co-transfect the cells with expression vectors for RXR and its heterodimer partner, a luciferase reporter plasmid containing the specific hormone response element, and a control plasmid expressing Renilla luciferase for normalization.

-

Treatment: After 24 hours, treat the cells with a known RXR agonist in the presence or absence of varying concentrations of PA452.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the dose-response curves to determine the IC50 or pA2 value of PA452.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions, such as the dimerization of RXR with its partners or its interaction with co-activators and co-repressors.

Protocol Steps:

-

Cell Culture and Treatment: Culture cells expressing epitope-tagged versions of RXR and its partner receptor. Treat the cells with an agonist and/or PA452.

-

Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to the epitope tag on one of the proteins of interest.

-

Immune Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins and analyze them by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine whether a specific protein (e.g., RXR) is bound to a specific DNA sequence (e.g., a PPRE) in living cells.

Protocol Steps:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., RXR).

-

Immune Complex Capture and Washing: Capture the antibody-chromatin complexes with protein A/G beads and wash to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification and Analysis: Purify the DNA and analyze it by qPCR using primers specific for the promoter regions of target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Conclusion

PA452 is a valuable pharmacological tool for investigating the complex roles of RXR in nuclear receptor signaling. Its ability to specifically antagonize RXR allows for the dissection of the contributions of RXR and its heterodimer partners to various physiological and disease processes. The data and protocols presented in this technical guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of modulating RXR signaling pathways. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of PA452 and its analogs in various disease models.

The Role of PA452 in Gene Expression Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PA452 is a potent and specific synthetic antagonist of the Retinoid X Receptor (RXR), a key nuclear receptor that governs a wide array of genetic programs. By forming heterodimers with other nuclear receptors, RXR acts as a central regulator of cellular proliferation, differentiation, and metabolism. PA452 exerts its effects by competitively binding to the ligand-binding pocket of RXR, thereby preventing the conformational changes required for the recruitment of co-activators and subsequent transcription of target genes. This technical guide provides a comprehensive overview of the molecular mechanisms of PA452, its impact on gene expression, particularly in the context of immune response and cellular differentiation, and detailed experimental protocols for its characterization.

Core Mechanism of Action: RXR Antagonism

Retinoid X Receptors (RXRs) are ligand-activated transcription factors that play a pivotal role in regulating gene expression. RXRs can form homodimers (RXR/RXR) or, more commonly, heterodimers with a variety of other nuclear receptors, including Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Vitamin D Receptor (VDR). The transcriptional activity of these dimeric complexes is modulated by the binding of specific ligands.

PA452 functions as a competitive antagonist of RXR. Its mechanism of action involves the following key steps:

-

Binding to the Ligand-Binding Pocket (LBP): PA452 binds to the LBP of RXR, competing with the natural agonist, 9-cis-retinoic acid.

-

Inhibition of Conformational Change: Upon agonist binding, RXR undergoes a conformational change that facilitates the recruitment of co-activator proteins. PA452, upon binding, does not induce this active conformation.

-

Blocking Co-activator Recruitment: By preventing the necessary conformational change, PA452 blocks the recruitment of co-activator complexes to the RXR heterodimer.

-

Repression of Gene Transcription: The absence of co-activator recruitment leads to the repression of target gene transcription. In some contexts, the binding of an antagonist may even promote the recruitment of co-repressor complexes, further ensuring transcriptional silencing.

This antagonism of RXR function makes PA452 a valuable tool for studying RXR-mediated signaling pathways and a potential therapeutic agent for diseases where these pathways are dysregulated.

Quantitative Data on PA452-Mediated Gene Expression Regulation

The inhibitory effect of PA452 on gene expression has been quantified in various cellular contexts. The following tables summarize the key quantitative data from published studies.

Table 1: Effect of PA452 on Cytokine Gene Expression in T-helper Cell Differentiation

| Target Gene | Cell Type | PA452 Concentration | Agonist | Change in Expression | Reference |

| IFN-γ (Th1 marker) | Murine T-cells | 1 µM | 9-cis-RA | Significant Suppression | [Iwata M, et al. 2003] |

| IL-4 (Th2 marker) | Murine T-cells | 1 µM | 9-cis-RA | Significant Enhancement | [Iwata M, et al. 2003] |

| IL-5 (Th2 marker) | Murine T-cells | 1 µM | 9-cis-RA | Significant Enhancement | [Iwata M, et al. 2003] |

Table 2: Inhibition of Keratin Gene Expression by PA452 in Urothelial Cells

| Target Gene | Cell Type | PA452 Concentration | Agonist | Change in Expression | Reference |

| Cytokeratin 13 (CK13) | Normal Human Urothelial (NHU) cells | 0.01, 0.1, 1 µM | Troglitazone (TZ) | Dose-dependent inhibition | [Varley CL, et al. 2004] |

Signaling Pathways Modulated by PA452

By antagonizing RXR, PA452 influences downstream signaling pathways that control gene expression. A primary example is the regulation of T-helper (Th) cell differentiation.

Experimental Protocols

Detailed methodologies are crucial for the study of PA452's effects on gene expression. Below are protocols for key experiments.

Luciferase Reporter Gene Assay for RXR Antagonism

This assay quantifies the ability of PA452 to inhibit the transcriptional activity of RXR in response to an agonist.

Materials:

-

Cell line (e.g., CV-1, HEK293T)

-

Expression plasmid for RXR (e.g., pCMX-hRXRα)

-

Reporter plasmid containing an RXR response element upstream of a luciferase gene (e.g., p(RXRE)3-tk-luc)

-

Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

PA452

-

RXR agonist (e.g., 9-cis-retinoic acid)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the RXR expression plasmid, the RXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a constant concentration of the RXR agonist and varying concentrations of PA452 (e.g., 10⁻¹⁰ to 10⁻⁵ M). Include appropriate vehicle controls.

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition of the agonist-induced activity by PA452 at each concentration and determine the IC₅₀ value.

In Vitro T-helper Cell Differentiation Assay

This protocol is used to assess the effect of PA452 on the differentiation of naïve T-cells into Th1 and Th2 subtypes.

Materials:

-

Naïve CD4+ T-cells isolated from mice (e.g., from spleen and lymph nodes)

-

Anti-CD3 and anti-CD28 antibodies

-

Recombinant murine IL-2, IL-4, and IL-12

-

Neutralizing anti-IL-4 and anti-IFN-γ antibodies

-

PA452

-

RXR agonist (e.g., 9-cis-retinoic acid)

-

Cell culture plates and medium (e.g., RPMI-1640 supplemented with FBS, antibiotics, and 2-mercaptoethanol)

Procedure:

-

T-cell Activation: Coat cell culture plates with anti-CD3 antibody. Isolate naïve CD4+ T-cells and culture them in the anti-CD3 coated plates with soluble anti-CD28 antibody to provide co-stimulation.

-

Th1/Th2 Differentiation Conditions:

-

Th1 Conditions: Add IL-12 and neutralizing anti-IL-4 antibody to the culture medium.

-

Th2 Conditions: Add IL-4 and neutralizing anti-IFN-γ antibody to the culture medium.

-

-

Compound Treatment: Add the RXR agonist and/or PA452 at desired concentrations to the respective culture wells at the initiation of the culture.

-

Cell Culture: Culture the cells for 4-5 days. Supplement with fresh medium containing cytokines and compounds as needed.

-

Restimulation and Cytokine Analysis: After the differentiation period, restimulate the cells (e.g., with PMA and ionomycin) for a few hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).

-

Analysis: Analyze the intracellular expression of IFN-γ (Th1) and IL-4/IL-5 (Th2) by flow cytometry. Alternatively, measure cytokine secretion in the culture supernatant by ELISA.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of target genes in response to PA452 treatment.

Materials:

-

Cultured cells treated with PA452 as described in the relevant assay

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

-

qPCR master mix (e.g., SYBR Green Master Mix)

-

Gene-specific primers for target genes (e.g., IFN-γ, IL-4, CK13) and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the treated and control cells using an RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reactions in a 96-well plate with the qPCR master mix, gene-specific primers, and cDNA template. Include no-template controls for each primer set.

-

Real-Time PCR: Perform the real-time PCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene in each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Conclusion

PA452 is a valuable pharmacological tool for elucidating the complex roles of RXR in gene expression regulation. Its ability to specifically antagonize RXR allows for the dissection of RXR-dependent signaling pathways in various physiological and pathological processes. The quantitative data and detailed experimental protocols provided in this guide serve as a resource for researchers and drug development professionals working to understand and target RXR-mediated gene regulation. Further research into the effects of PA452 on a wider range of RXR-regulated genes and in various disease models will continue to expand our understanding of the therapeutic potential of RXR antagonism.

Investigating the Downstream Targets of PA452: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PA452 is a potent and selective antagonist of the Retinoid X Receptor (RXR), a key nuclear receptor that plays a pivotal role in regulating gene expression related to cell proliferation, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the known downstream targets and signaling pathways modulated by PA452. Through a detailed examination of its mechanism of action, including the disruption of RXR tetramers and interference with RXR heterodimer signaling, this document serves as a valuable resource for researchers investigating the therapeutic potential of RXR antagonism. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the molecular pathways affected by PA452 to facilitate further research and drug development efforts in oncology and other therapeutic areas.

Introduction to PA452 and its Primary Target: Retinoid X Receptor (RXR)

PA452 is a synthetic, non-retinoid small molecule that acts as a specific antagonist of the Retinoid X Receptor (RXR).[1] RXRs are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[2] They are unique in their ability to form homodimers (RXR/RXR) and heterodimers with a variety of other nuclear receptors, including the Retinoic Acid Receptor (RAR), Peroxisome Proliferator-Activated Receptor (PPAR), Liver X Receptor (LXR), and Vitamin D Receptor (VDR).[2] This places RXR at a central crossroads of multiple signaling pathways that are critical for cellular homeostasis.

The primary mechanism of action of PA452 is the induction of RXR tetramer dissociation.[3] In its unliganded state, RXR can form tetramers on specific DNA response elements, which can influence gene expression. PA452, by binding to the ligand-binding pocket of RXR, triggers a conformational change that leads to the disassembly of these tetramers into dimers.[3] This alteration in the oligomeric state of RXR is a key event that initiates a cascade of downstream cellular effects.

Quantitative Data on PA452 Activity

The potency and efficacy of PA452 have been characterized in various in vitro assays. The following tables summarize the key quantitative data available for PA452.

Table 1: Inhibitory Potency of PA452 in different assays

| Assay Type | Agonist | Cell Line/System | IC50 | Ki | pA2 | Reference |

| Reporter Gene Assay | PA024 | CV-1 | Not specified | 9.9 nM | Not specified | [4] |

| Reporter Gene Assay | Not specified | Not specified | Not specified | Not specified | 7.11 | [3] |

| Reporter Gene Assay | 9-cis-retinoic acid (0.1 µM) | CV-1 | 8 nM | Not specified | Not specified | [5] |

Table 2: Effect of PA452 on Cell Viability in MCF-7 Breast Cancer Cells

| Parameter | Value | Assay | Reference |

| Attenuation of Cell Proliferation | Concentration-dependent | MTT Assay | |

| Induction of Apoptosis | Concentration-dependent | Annexin V/PI Staining |

Downstream Signaling Pathways Modulated by PA452

The antagonistic action of PA452 on RXR triggers a series of downstream events that ultimately impact cellular fate. The primary pathways affected include those controlling apoptosis and the cell cycle.

Induction of Apoptosis

A significant downstream effect of PA452 is the induction of apoptosis, particularly in cancer cells. By promoting the dissociation of RXR tetramers, PA452 is thought to relieve the transcriptional repression of pro-apoptotic genes. While the precise molecular cascade is still under investigation, it is hypothesized to involve the modulation of Bcl-2 family proteins and the activation of caspase cascades.

References

Methodological & Application

Application Notes and Protocols for PA452 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of PA452, a potent and selective Retinoid X Receptor (RXR) antagonist. The protocols detailed below are specifically tailored for researchers investigating the effects of RXR antagonism on cancer cell lines, with a focus on the human breast cancer cell line MCF-7, in which PA452 has been shown to attenuate cell proliferation and induce apoptosis.

Introduction to PA452

PA452 is a synthetic organic compound that functions as a competitive antagonist of the Retinoid X Receptor (RXR). By binding to the ligand-binding pocket of RXR, PA452 prevents the conformational changes necessary for the recruitment of coactivators, thereby inhibiting the transcription of RXR target genes. A key mechanistic feature of PA452 is its ability to trigger the dissociation of RXR tetramers. This modulation of RXR signaling makes PA452 a valuable tool for studying the physiological and pathological roles of RXR and a potential therapeutic agent in diseases where RXR signaling is implicated, such as cancer.

Data Presentation

While specific quantitative data for the effects of PA452 on MCF-7 cell proliferation and apoptosis are not extensively available in public literature, the following tables provide an illustrative example of how such data would be presented. Researchers should perform their own dose-response experiments to determine the precise values for their specific experimental conditions.

Table 1: Illustrative Antiproliferative Activity of PA452 on MCF-7 Cells

| PA452 Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 48 | 100 | ± 5.2 |

| 0.1 | 48 | 85 | ± 4.8 |

| 1 | 48 | 62 | ± 3.9 |

| 5 | 48 | 41 | ± 4.2 |

| 10 | 48 | 25 | ± 3.1 |

| 25 | 48 | 12 | ± 2.5 |

| IC₅₀ (µM) | 48 | ~3.5 (Example) |

Table 2: Illustrative Apoptosis Induction by PA452 in MCF-7 Cells

| PA452 Concentration (µM) | Incubation Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |

| 0 (Vehicle Control) | 24 | 2.1 | 1.5 | 3.6 |

| 1 | 24 | 8.5 | 4.2 | 12.7 |

| 5 | 24 | 15.3 | 9.8 | 25.1 |

| 10 | 24 | 24.7 | 18.6 | 43.3 |

Experimental Protocols

Cell Culture of MCF-7 Cells

This protocol outlines the standard procedure for the culture of MCF-7 human breast cancer cells.

Materials:

-

MCF-7 cells (ATCC HTB-22)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath.

-

Cell Seeding: Transfer the thawed cells to a T-75 flask containing 15 mL of pre-warmed complete growth medium.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Medium Change: Replace the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a 1:3 to 1:6 split ratio.

PA452 Stock Solution Preparation

Materials:

-

PA452 powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

Procedure:

-

Prepare a 10 mM stock solution of PA452 by dissolving the appropriate amount of PA452 powder in sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to measure the antiproliferative effect of PA452.

Materials:

-

MCF-7 cells

-

Complete growth medium

-

PA452 stock solution (10 mM)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of PA452 in complete growth medium from the 10 mM stock solution. A suggested starting concentration range is 0.1 to 100 µM.

-

Aspirate the medium from the wells and add 100 µL of the medium containing the different concentrations of PA452. Include a vehicle control (medium with the same concentration of DMSO used for the highest PA452 concentration).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis induced by PA452 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

MCF-7 cells

-

Complete growth medium

-

PA452 stock solution (10 mM)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 6-well plate at a density of 2 x 10⁵ cells per well in 2 mL of complete growth medium. Incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of PA452 (e.g., 1, 5, 10 µM) and a vehicle control for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

-

Staining: Centrifuge the cells at 300 x g for 5 minutes and wash with cold PBS. Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Visualization of Signaling Pathways and Workflows

Caption: RXR signaling pathway and the inhibitory mechanism of PA452.

Caption: Workflow for evaluating PA452's in vitro effects.

Application Notes and Protocols for PA452-Induced Apoptosis Detection using Annexin V

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PA452, a potent inducer of apoptosis, and detail the protocol for quantifying its effects using Annexin V staining and flow cytometry.

Introduction

PA452, identified as Plectranthoic Acid (PA), is a pentacyclic triterpenoid (B12794562) with significant anti-proliferative activity against cancer cells, particularly prostate cancer.[1][2][3][4] It functions as a novel activator of 5'AMP-activated kinase (AMPK), a central regulator of cellular metabolism and a key target in cancer therapy.[1][2][3] Activation of AMPK by PA452 leads to the suppression of the mTOR/S6K signaling pathway, culminating in cell cycle arrest and induction of apoptosis in a dose-dependent manner.[1][3] This document outlines the mechanism of PA452-induced apoptosis and provides a detailed protocol for its detection and quantification using Annexin V staining.

Mechanism of Action: PA452-Induced Apoptosis

PA452 induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. The key signaling cascade initiated by PA452 is as follows:

-

AMPK Activation: PA452 activates AMPK, a critical energy sensor in the cell.[1][2][3]

-

mTOR/S6K Inhibition: Activated AMPK phosphorylates and inhibits the mammalian target of rapamycin (B549165) (mTOR) and its downstream effector, S6 kinase (S6K). This inhibition disrupts protein synthesis and cell growth.[1][3]

-

Modulation of Bcl-2 Family Proteins: PA452 treatment leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xl, and an increase in the expression of the pro-apoptotic protein Bax.[1] This shift in the balance of Bcl-2 family proteins increases mitochondrial outer membrane permeabilization (MOMP).

-

Caspase Activation: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, the executioners of apoptosis.

Data Presentation: Quantifying PA452-Induced Apoptosis

The efficacy of PA452 in inducing apoptosis can be quantified by treating cancer cell lines with varying concentrations of the compound and analyzing the percentage of apoptotic cells using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Table 1: Dose-Dependent Effect of PA452 on Apoptosis in Prostate Cancer Cell Lines

| Cell Line | PA452 Concentration (µM) | Percentage of Apoptotic Cells (%) |

| PC3 | 20 | 4.76 |

| 40 | 40.8 | |

| DU145 | 20 | 39.8 |

| 40 | 53.9 |

Data is representative of results obtained from flow cytometry analysis after 24 hours of treatment. The percentage of apoptotic cells includes both early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic populations.[1]

Experimental Protocols

PA452 Treatment for Apoptosis Induction

This protocol describes the treatment of adherent prostate cancer cells (e.g., PC3, DU145) with PA452 to induce apoptosis.

Materials:

-

Prostate cancer cell lines (e.g., PC3, DU145)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

PA452 (Plectranthoic Acid) stock solution (dissolved in DMSO)

-

6-well tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Cell Seeding: Seed prostate cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

PA452 Treatment: Once the cells reach the desired confluency, replace the old medium with fresh medium containing the desired concentrations of PA452 (e.g., 20 µM and 40 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of PA452 used.

-

Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).

-

Cell Harvesting: After incubation, collect both the floating and adherent cells.

-

Aspirate the culture medium (containing floating apoptotic cells) and transfer to a 15 mL conical tube.

-

Wash the adherent cells with PBS.

-

Trypsinize the adherent cells and add them to the same 15 mL conical tube.

-

-

Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Proceed to Annexin V Staining.

Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry

This protocol details the staining of PA452-treated cells with Annexin V and PI for the detection of apoptosis by flow cytometry.[5][6]

Materials:

-

PA452-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)

-

Cold 1X PBS

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Prepare 1X Annexin V Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water.

-

Cell Resuspension: Resuspend the washed cell pellet from the PA452 treatment protocol in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

-

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

Flow Cytometry Gating Strategy:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

Mandatory Visualizations

PA452-Induced Apoptosis Signaling Pathway

Caption: Signaling pathway of PA452-induced apoptosis.

Experimental Workflow for PA452 Apoptosis Assay

Caption: Experimental workflow for assessing PA452-induced apoptosis.

Logical Relationship of Apoptotic Cell Populations

Caption: Relationship between cell states in Annexin V/PI analysis.

References

- 1. The pentacyclic triterpenoid, plectranthoic acid, a novel activator of AMPK induces apoptotic death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pentacyclic triterpenoid, plectranthoic acid, a novel activator of AMPK induces apoptotic death in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes and Protocols: Effective Concentration of Pamiparib (BGB-290) in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamiparib (B560054) (also known as BGB-290) is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, key enzymes involved in DNA single-strand break repair. In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, inhibition of PARP by pamiparib leads to the accumulation of DNA double-strand breaks and subsequent cell death through a mechanism known as synthetic lethality. These application notes provide a summary of the effective concentrations of pamiparib in various cancer cell lines and detailed protocols for key experimental assays to determine its efficacy.

Data Presentation

The effective concentration of pamiparib varies across different cancer cell lines, primarily depending on their HRR status. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Parameter | Target/Cell Line | IC50 Value | Reference |

| Enzymatic Inhibition | PARP1 | 0.83 nM | [1] |

| PARP2 | 0.11 nM | [1] | |

| Cellular PARP Trapping | - | 13 nM | [2] |

| Inhibition of PAR formation | HeLa Cells | 0.24 nM | [3] |

| Anti-proliferative Activity | MDA-MB-436 (BRCA1 mutant, breast cancer) | Potently inhibited | [4][5] |

| UWB1.289 (BRCA1 mutant, ovarian cancer) | Highly sensitive | [4][5] | |

| Capan-1 (BRCA2 deficient, pancreatic cancer) | Highly sensitive | [4][5] | |

| MDA-MB-231 (BRCA wild-type, breast cancer) | Resistant | [4][5] | |

| SW1990 (pancreatic cancer) | Significant increase in apoptosis | [6] |

Signaling Pathway

Pamiparib's mechanism of action is centered on the inhibition of PARP enzymes, leading to synthetic lethality in cancer cells with deficient homologous recombination repair.

Caption: Mechanism of action of Pamiparib.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of pamiparib on the metabolic activity of cancer cells, which is an indicator of cell viability.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Preparing PA452 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

PA452 is a potent and specific antagonist of the Retinoid X Receptor (RXR), a member of the nuclear receptor superfamily.[1] RXR plays a crucial role in various physiological processes by forming heterodimers with other nuclear receptors, thereby regulating gene expression involved in cell proliferation, differentiation, and apoptosis. As an RXR antagonist, PA452 has been shown to attenuate cell proliferation and induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells.[2] It exerts its effects by triggering the dissociation of RXR tetramers.[2][3] These properties make PA452 a valuable tool for studying RXR signaling and for potential therapeutic development. Accurate and consistent preparation of PA452 stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of PA452 stock solutions in Dimethyl Sulfoxide (DMSO).

Data Presentation

Table 1: Chemical and Physical Properties of PA452

| Property | Value | Reference |

| Molecular Weight | 439.59 g/mol | |

| Formula | C₂₆H₃₇N₃O₃ | |

| CAS Number | 457657-34-0 | |

| Purity | ≥98% | [4] |

| Appearance | White to off-white solid | [5] |

| Solubility in DMSO | Up to 100 mM | [4] |

| Solubility in Ethanol | Up to 10 mM | [4] |

| Storage Temperature | +4°C (as solid) |

Table 2: Recommended Stock Solution Concentrations and Volumes

| Desired Stock Concentration | Mass of PA452 for 1 mL DMSO | Mass of PA452 for 5 mL DMSO | Mass of PA452 for 10 mL DMSO |

| 10 mM | 4.40 mg | 22.0 mg | 44.0 mg |

| 20 mM | 8.80 mg | 44.0 mg | 88.0 mg |

| 50 mM | 22.0 mg | 110.0 mg | 220.0 mg |

| 100 mM | 44.0 mg | 220.0 mg | 440.0 mg |

Experimental Protocols

Protocol 1: Preparation of a 10 mM PA452 Stock Solution in DMSO

Materials:

-

PA452 powder (purity ≥98%)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.7% purity

-

Calibrated analytical balance

-

Sterile, amber-colored microcentrifuge tubes or vials

-

Sterile, disposable pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

-

Pre-weighing Preparations:

-

Ensure the analytical balance is calibrated and level.

-

Place a sterile 1.5 mL or 2.0 mL amber microcentrifuge tube on the balance and tare to zero. Amber tubes are recommended to protect the solution from light.

-

-

Weighing PA452:

-

Carefully weigh 4.40 mg of PA452 powder directly into the tared microcentrifuge tube.

-

Record the exact weight of the PA452 powder.

-

-

Solvent Addition:

-

Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the PA452 powder.

-

-

Dissolution:

-

Securely cap the tube.

-

Vortex the solution at medium speed for 1-2 minutes, or until the PA452 powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.

-

If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Allow the solution to return to room temperature before use.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile, amber microcentrifuge tubes.

-

Clearly label each aliquot with the compound name (PA452), concentration (10 mM in DMSO), date of preparation, and your initials.

-

Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).

-

Protocol 2: Quality Control of PA452 Stock Solution

To ensure the accuracy of the stock solution concentration, a quality control check can be performed using UV-Vis spectrophotometry.

Procedure:

-

Prepare a series of dilutions of the PA452 stock solution in an appropriate solvent (e.g., ethanol, as DMSO has a high UV absorbance).

-

Measure the absorbance of the dilutions at the wavelength of maximum absorbance (λmax) for PA452. The λmax should be determined experimentally by scanning a dilute solution of PA452 over a range of wavelengths.

-

Create a standard curve by plotting absorbance versus concentration.

-

Use the standard curve to determine the concentration of the prepared stock solution. The calculated concentration should be within ±5% of the target concentration.

Mandatory Visualizations

References

PA452 Treatment for Western Blot Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PA452 is a synthetic, small-molecule antagonist of the Retinoid X Receptor (RXR). RXRs are nuclear receptors that play a pivotal role in regulating gene transcription involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. As RXR antagonists, molecules like PA452 are valuable tools for investigating the physiological and pathological roles of RXR signaling. Western blot analysis is a fundamental technique to elucidate the molecular mechanisms of PA452 by quantifying changes in the expression and phosphorylation status of key proteins in relevant signaling pathways. These application notes provide a comprehensive guide to utilizing PA452 in Western blot experiments, including detailed protocols and data interpretation.

Mechanism of Action and Signaling Pathways

PA452 functions by binding to the ligand-binding pocket of RXR, thereby preventing the recruitment of coactivators and subsequent transcriptional activation of RXR-regulated genes. RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Vitamin D Receptor (VDR), to control a wide range of cellular functions. By antagonizing RXR, PA452 can modulate critical signaling pathways implicated in cancer biology, such as the PI3K/Akt and MAPK pathways, and induce apoptosis.

Key Signaling Pathways for Western Blot Analysis:

-

PI3K/Akt Pathway: This pathway is central to cell survival and proliferation. Western blot analysis can be used to assess the effect of PA452 on the phosphorylation status of key components like Akt (at Ser473 and Thr308) and its downstream targets.

-

MAPK Pathway: The MAPK cascade, including ERK, JNK, and p38, regulates cellular responses to a variety of stimuli, including stress and growth factors. The activation of these kinases, detectable by phospho-specific antibodies in Western blotting, can be investigated following PA452 treatment.[1][2]

-

Apoptosis Pathway: PA452 is expected to induce apoptosis in cancer cells. Key markers of apoptosis that can be quantified by Western blot include the expression levels of pro-apoptotic proteins (e.g., Bax), anti-apoptotic proteins (e.g., Bcl-2), and the cleavage of caspase-3 and PARP.[3][4]

Diagram of PA452 Mechanism of Action

Caption: PA452 inhibits RXR, leading to the modulation of downstream signaling pathways.

Quantitative Data from Western Blot Analysis

Table 1: Effect of PA452 on PI3K/Akt and MAPK Signaling Pathways

| Target Protein | Treatment (24h) | Fold Change vs. Control (Vehicle) |

| p-Akt (Ser473) | PA452 (1 µM) | 0.7 ± 0.1 |

| PA452 (5 µM) | 0.4 ± 0.05 | |

| PA452 (10 µM) | 0.2 ± 0.03 | |

| Total Akt | PA452 (1 µM) | 1.0 ± 0.08 |

| PA452 (5 µM) | 0.9 ± 0.1 | |

| PA452 (10 µM) | 1.1 ± 0.09 | |

| p-ERK1/2 (Thr202/Tyr204) | PA452 (1 µM) | 0.8 ± 0.12 |

| PA452 (5 µM) | 0.5 ± 0.07 | |

| PA452 (10 µM) | 0.3 ± 0.04 | |

| Total ERK1/2 | PA452 (1 µM) | 1.1 ± 0.1 |

| PA452 (5 µM) | 1.0 ± 0.07 | |

| PA452 (10 µM) | 0.9 ± 0.08 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of PA452 on Apoptosis Markers

| Target Protein | Treatment (48h) | Fold Change vs. Control (Vehicle) |

| Bax | PA452 (1 µM) | 1.5 ± 0.2 |

| PA452 (5 µM) | 2.8 ± 0.3 | |

| PA452 (10 µM) | 4.1 ± 0.4 | |

| Bcl-2 | PA452 (1 µM) | 0.8 ± 0.09 |

| PA452 (5 µM) | 0.5 ± 0.06 | |

| PA452 (10 µM) | 0.3 ± 0.04 | |

| Bax/Bcl-2 Ratio | PA452 (1 µM) | 1.9 ± 0.25 |

| PA452 (5 µM) | 5.6 ± 0.7 | |

| PA452 (10 µM) | 13.7 ± 1.5 | |

| Cleaved Caspase-3 | PA452 (1 µM) | 2.1 ± 0.3 |

| PA452 (5 µM) | 4.5 ± 0.5 | |

| PA452 (10 µM) | 7.8 ± 0.9 | |

| Cleaved PARP | PA452 (1 µM) | 1.8 ± 0.2 |

| PA452 (5 µM) | 3.9 ± 0.4 | |

| PA452 (10 µM) | 6.5 ± 0.7 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

The following protocols provide a detailed methodology for the treatment of cells with PA452 and subsequent Western blot analysis.

Protocol 1: Cell Culture and PA452 Treatment

-

Cell Seeding: Plate a suitable cell line (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

PA452 Preparation: Prepare a stock solution of PA452 in an appropriate solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of the solvent.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of PA452 or the vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Protein Extraction

-

Cell Lysis: After incubation, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with intermittent vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

-

Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

Protocol 3: Western Blot Analysis

-

Sample Preparation: Normalize the protein concentration of all samples. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 6.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the signal of the protein of interest to a loading control (e.g., β-actin or GAPDH).

Diagram of the Western Blot Workflow

Caption: A step-by-step workflow for Western blot analysis following PA452 treatment.

Conclusion

These application notes provide a framework for the detailed investigation of the effects of the RXR antagonist PA452 on key cellular signaling pathways using Western blot analysis. The provided protocols and data presentation templates are intended to guide researchers in obtaining reproducible and quantifiable results to elucidate the mechanism of action of PA452 and its potential as a therapeutic agent. Further optimization of experimental conditions, such as treatment duration and antibody concentrations, may be necessary for specific cell lines and research questions.

References

Application Notes: Utilizing Chromatin Immunoprecipitation to Investigate the Genomic Effects of the RXR Antagonist PA452

References

- 1. PA452 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. PA452 | Benchchem [benchchem.com]

- 3. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

Application Notes and Protocols for PA452 in Retinoid X Receptor (RXR) Activity Luciferase Reporter Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoid X Receptor (RXR) is a member of the nuclear receptor superfamily that plays a crucial role in regulating gene transcription. RXRs form homodimers or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptors (VDRs), and Peroxisome Proliferator-Activated Receptors (PPARs).[1] These receptor complexes bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their expression. The diverse roles of RXR in cellular differentiation, proliferation, and metabolism make it a significant target for drug discovery.

PA452 is a potent and specific antagonist of the Retinoid X Receptor (RXR).[2] As an antagonist, PA452 binds to RXR and prevents the conformational changes necessary for the recruitment of co-activators, thereby inhibiting the transcription of RXR-responsive genes. This property makes PA452 a valuable tool for studying the physiological and pathological roles of RXR signaling. Luciferase reporter assays are a highly sensitive and quantitative method for studying the activity of transcription factors like RXR, making them ideal for characterizing the inhibitory activity of compounds like PA452.[1]

These application notes provide a detailed protocol for utilizing PA452 in a dual-luciferase reporter assay to quantify its antagonist activity on RXR.

Principle of the RXR Luciferase Reporter Assay

The RXR luciferase reporter assay is a cell-based method used to measure the transcriptional activity of RXR. The assay relies on the following components:

-

Host Cells: A mammalian cell line, such as HEK293T, that is easily transfectable and has low endogenous nuclear receptor activity.

-

RXR Expression Plasmid: A plasmid that drives the constitutive expression of a human RXR isoform (e.g., RXRα).

-

RXR Response Element (RXRE)-Luciferase Reporter Plasmid: This plasmid contains a promoter with multiple copies of an RXRE upstream of the firefly luciferase gene. When RXR is activated by an agonist, it binds to the RXRE and drives the expression of luciferase.

-

Control Plasmid: A plasmid expressing a second reporter gene, such as Renilla luciferase, under the control of a constitutive promoter. This is used to normalize the firefly luciferase activity, correcting for variations in transfection efficiency and cell viability.

In the presence of an RXR agonist (e.g., 9-cis-retinoic acid), the expressed RXR protein will activate the transcription of the firefly luciferase gene, leading to a measurable light signal. When an antagonist like PA452 is introduced, it will compete with the agonist for binding to RXR and inhibit this transcriptional activation, resulting in a decrease in the luciferase signal. The degree of inhibition is proportional to the concentration and potency of the antagonist.

Quantitative Data Summary

The antagonist activity of PA452 is quantified by its ability to inhibit the agonist-induced RXR activity. The key parameter for an antagonist is its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the concentration-response curve for an agonist. For competitive antagonists, the pA2 value is theoretically equal to the pKB, the negative logarithm of the dissociation constant of the antagonist.

The following table summarizes the known quantitative data for PA452 and provides a template for presenting experimentally determined values from a luciferase reporter assay.

| Parameter | Value | Description | Reference |

| pA₂ | 7.11 | Determined from a Schild plot in the presence of the RXR agonist NEt-TMN. | [3] |

| IC₅₀ (Calculated) | ~77.6 nM | The half-maximal inhibitory concentration, calculated from the pA₂ value. This represents the concentration of PA452 required to inhibit 50% of the maximal response to an RXR agonist. | Calculated |

| IC₅₀ (Experimental) | User Determined | To be determined from the dose-response curve of PA452 in the luciferase reporter assay. |

Note: The IC₅₀ value is highly dependent on the concentration of the agonist used in the assay.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological mechanism and the experimental procedure, the following diagrams are provided.

Caption: RXR signaling pathway and the inhibitory action of PA452.

Caption: Experimental workflow for the RXR luciferase reporter assay.

Experimental Protocols

Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293T) cells.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Plasmids:

-

RXRα expression plasmid.

-

RXRE-luciferase reporter plasmid.

-

Renilla luciferase control plasmid (e.g., pRL-TK).

-

-

Transfection Reagent: Lipofectamine® 3000 or a similar transfection reagent.

-

Compounds:

-

PA452 (dissolved in DMSO).

-

RXR agonist (e.g., 9-cis-retinoic acid, dissolved in DMSO).

-

-

Assay Reagents:

-

Dual-Luciferase® Reporter Assay System.

-

Phosphate-Buffered Saline (PBS).

-

Passive Lysis Buffer.

-

-

Equipment:

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.).

-

Detailed Step-by-Step Protocol

Day 1: Cell Seeding

-

Culture HEK293T cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.

-

Trypsinize the cells, count them, and resuspend them in fresh culture medium.

-

Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of medium.[1]

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

Day 2: Transfection

-

Prepare the transfection mix according to the manufacturer's protocol for your chosen transfection reagent. For each well, a typical mix would include:

-

Dilute the plasmids and the transfection reagent in serum-free medium (e.g., Opti-MEM).

-

Combine the diluted plasmids and transfection reagent, and incubate for the recommended time to allow for complex formation.

-

Carefully add the transfection complex dropwise to each well. Gently swirl the plate to ensure even distribution.

-

Return the plate to the incubator and incubate for 24 hours.

Day 3: Compound Treatment

-

Prepare Compound Dilutions:

-

Prepare a serial dilution of PA452 in cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM.[1]

-

Prepare a solution of the RXR agonist (e.g., 9-cis-retinoic acid) at a fixed concentration that elicits a submaximal response (e.g., EC₈₀). This should be determined in a preliminary agonist dose-response experiment. A common starting concentration is 100 nM.

-

Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 0.1%).

-

-

Treatment:

-

Carefully remove the transfection medium from the cells.

-

Add 100 µL of medium containing the various concentrations of PA452 to the respective wells.

-

Immediately add the fixed concentration of the RXR agonist to all wells except for the vehicle control wells.

-

Include the following controls on your plate:

-

Vehicle Control: Cells treated with medium containing only DMSO.

-

Agonist Control: Cells treated with the RXR agonist only.

-

PA452 Only Control: Cells treated with the highest concentration of PA452 only to check for any agonist activity.

-

-

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

Day 4: Luciferase Assay and Data Analysis

-

Equilibrate the Dual-Luciferase® Reporter Assay reagents and the 96-well plate to room temperature.

-

Remove the culture medium from the wells and gently wash once with 100 µL of PBS.

-

Add 20 µL of 1X Passive Lysis Buffer to each well.

-

Place the plate on a shaker for 15 minutes at room temperature to ensure complete cell lysis.[1]

-

Measure Firefly Luciferase Activity:

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.

-

Immediately measure the luminescence in a luminometer.

-

-

Measure Renilla Luciferase Activity:

-

Add 100 µL of Stop & Glo® Reagent to each well. This quenches the firefly luciferase reaction and initiates the Renilla luciferase reaction.

-

Measure the luminescence again in the luminometer.

-

Data Analysis

-

Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Units (RLU). This corrects for variations in transfection efficiency and cell number.

-

Calculate Percent Inhibition: % Inhibition = 100 * (1 - (RLU_sample - RLU_vehicle) / (RLU_agonist - RLU_vehicle))[1]

-

Determine IC₅₀:

-

Plot the percent inhibition against the logarithm of the PA452 concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software like GraphPad Prism to fit the curve and determine the IC₅₀ value.[4]

-

Troubleshooting and Considerations

-

High Variability: Ensure consistent cell seeding density and transfection efficiency. Use a multichannel pipette for reagent addition to minimize timing differences.

-

Low Signal: Optimize plasmid concentrations and transfection conditions. Ensure the agonist concentration is appropriate to induce a robust signal.

-

Compound Cytotoxicity: At high concentrations, PA452 may exhibit cytotoxicity. Monitor cell health via microscopy and consider performing a cell viability assay in parallel. A significant decrease in the Renilla luciferase signal can also indicate cytotoxicity.

-

Context-Dependent Activity: Be aware that the activity of some RXR modulators can be dependent on the heterodimeric partner of RXR. For instance, PA452 has been shown to inhibit RXR/RAR heterodimers.[3] Assays can be adapted to study specific heterodimers by co-transfecting the expression plasmid for the partner receptor (e.g., RAR, PPAR).

References

Application Note: Assessing Cell Viability Following PA452 Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

PA452 is a synthetic organic compound that functions as a Retinoid X Receptor (RXR) antagonist. RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in cell proliferation, differentiation, and apoptosis. As an antagonist, PA452 can inhibit the normal function of RXRs, leading to an attenuation of cell proliferation and the induction of apoptosis in cancer cell lines, such as MCF-7 breast cancer cells.[1] This application note provides a detailed protocol for assessing cell viability after exposure to PA452 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for determining the number of viable cells in a sample.

The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][3] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[4][5] This protocol is designed for researchers in drug discovery and oncology seeking to quantify the cytotoxic effects of PA452 on adherent cell lines.

Data Presentation

The following table summarizes hypothetical data from an MTT assay performed on a cancer cell line treated with various concentrations of PA452 for 48 hours. The data is presented as a percentage of cell viability relative to the untreated control.

| PA452 Concentration (µM) | Absorbance (OD 570 nm) (Mean ± SD) | % Cell Viability |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |

| 1 | 1.10 ± 0.06 | 88% |

| 5 | 0.85 ± 0.05 | 68% |

| 10 | 0.60 ± 0.04 | 48% |

| 25 | 0.35 ± 0.03 | 28% |

| 50 | 0.15 ± 0.02 | 12% |

| 100 | 0.08 ± 0.01 | 6.4% |

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol details the steps for performing an MTT assay on adherent cells, such as MCF-7, cultured in a 96-well plate following exposure to PA452.

Materials:

-

Adherent cells (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

PA452 (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom sterile culture plates

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol (B130326) or acidified isopropanol)[6][7]

-

Phosphate-Buffered Saline (PBS), sterile

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm[2]

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

-

-

PA452 Treatment:

-

Prepare serial dilutions of PA452 in complete culture medium from a stock solution. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

-

Carefully aspirate the medium from the wells.

-

Add 100 µL of the prepared PA452 dilutions to the respective wells. Include a vehicle control group (medium with the same concentration of solvent used to dissolve PA452).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Incubation:

-

After the treatment period, carefully aspirate the medium containing PA452.

-

Add 100 µL of fresh, serum-free medium to each well.[7]

-

Add 10 µL of MTT solution (5 mg/mL) to each well.[1]

-

Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.

-

-

Formazan Solubilization:

-

Data Acquisition:

-